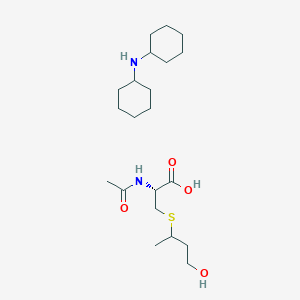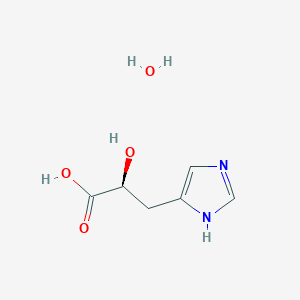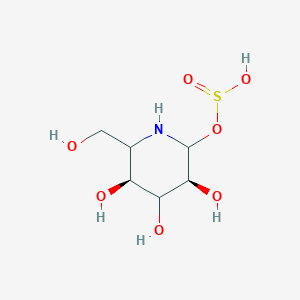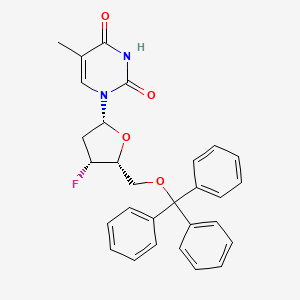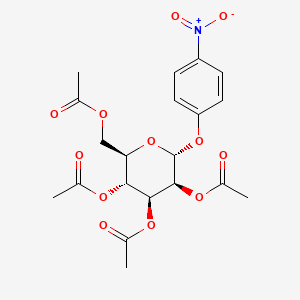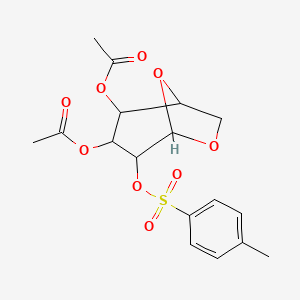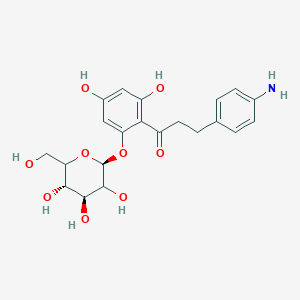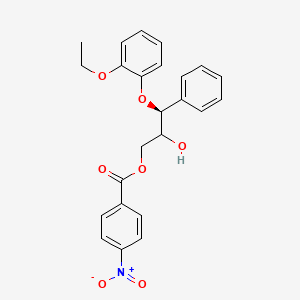
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane, often referred to as EP-4NPB, is a synthetic compound that has been studied for its potential applications in various scientific research fields. EP-4NPB has a unique structure and is composed of several functional groups, including a phenyl ring, an ethoxy group, a hydroxy group, and a nitrobenzoyloxy group. EP-4NPB has been studied for its potential use in chemical synthesis, as a biochemical reagent, and as a potential therapeutic agent.
科学的研究の応用
Antioxidant Activity and Health Benefits
Phenolic compounds, such as resveratrol and hydroxycinnamates, are known for their antioxidant properties, which have been extensively studied for their health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have explored various phenolic compounds' roles in reducing oxidative stress and inflammation, suggesting their potential in preventing chronic diseases (Chimento et al., 2019; Shahidi & Chandrasekara, 2010).
Environmental Applications
Phenolic compounds have also been investigated for their occurrence in the environment and their impact. For example, novel brominated flame retardants (NBFRs) have been studied for their presence in indoor air, dust, and consumer goods, underscoring the need for research on their environmental fate and toxicity (Zuiderveen et al., 2020).
Methodological Advances in Antioxidant Measurement
Analytical methodologies for determining the antioxidant activity of phenolic compounds have been reviewed, highlighting critical tests such as the Oxygen Radical Absorbance Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) assays. These methodologies are essential for understanding the antioxidant capacity of compounds, including phenolic structures (Munteanu & Apetrei, 2021).
Winemaking and Polyphenols
The presence of polyphenols like resveratrol in grapes and wine, and their implications for human health, have been subjects of significant interest. Research has focused on enhancing these compounds' concentrations in wine through viticulture and winemaking processes to bolster potential health benefits (Pastor et al., 2019).
特性
IUPAC Name |
[(3S)-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7/c1-2-30-21-10-6-7-11-22(21)32-23(17-8-4-3-5-9-17)20(26)16-31-24(27)18-12-14-19(15-13-18)25(28)29/h3-15,20,23,26H,2,16H2,1H3/t20?,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDILXXVWAWRMBW-AKRCKQFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H](C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)
